molecular formula C22H21N3O3 B4966497 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide

2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide

Cat. No. B4966497
M. Wt: 375.4 g/mol
InChI Key: DPZCWMYBZDRPLM-UHFFFAOYSA-N
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Description

2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide, also known as Compound X, is a synthetic compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the cannabinoid receptor CB1, the serotonin receptor 5-HT1A, and the enzyme monoamine oxidase B. These interactions may contribute to the potential therapeutic effects of 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X.
Biochemical and Physiological Effects:
2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has also been shown to have potential cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has several advantages and limitations for use in lab experiments. One advantage is that it can be synthesized in high yields using a specific method. Additionally, 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has been shown to have potential therapeutic effects on various biological systems, making it a promising compound for further study. However, one limitation is that the mechanism of action of 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X is not fully understood, which may make it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Additionally, further studies are needed to determine the potential therapeutic applications of 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X, including its potential use as an anti-inflammatory agent, treatment for cancer, and neurodegenerative diseases. Finally, future research could focus on developing new methods for synthesizing 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X and identifying analogs with improved pharmacological properties.
Conclusion:
In conclusion, 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X is a synthetic compound with potential applications in scientific research. It can be synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Future research on 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X can be synthesized using a specific method. The synthesis involves the reaction of 1H-indole-3-carboxylic acid with N-phenylglycine methyl ester to form an intermediate compound. This intermediate compound is then reacted with pyrrolidine-1-carbonyl chloride to produce 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X. The synthesis method has been optimized and can be used to produce 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X in high yields.

Scientific Research Applications

2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has potential applications in scientific research. It has been studied for its effects on various biological systems, including the nervous system, immune system, and cardiovascular system. 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. Additionally, 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide X has been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-20(23-16-8-2-1-3-9-16)15-25-14-18(17-10-4-5-11-19(17)25)21(27)22(28)24-12-6-7-13-24/h1-5,8-11,14H,6-7,12-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZCWMYBZDRPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}-N-phenylacetamide

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